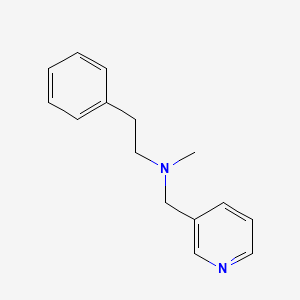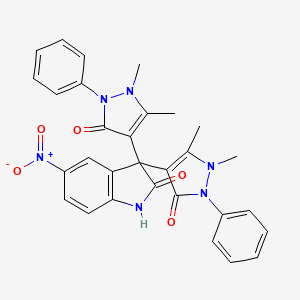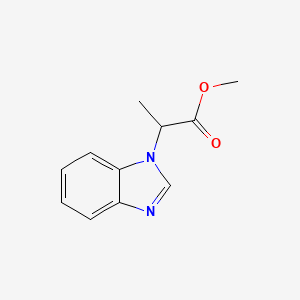
N-methyl-2-phenyl-N-(3-pyridinylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-phenyl-N-(3-pyridinylmethyl)ethanamine, commonly known as MPPE, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive drug that has been used in scientific research to study the mechanism of action and biochemical and physiological effects on the human body. The synthesis method of MPPE involves the reaction of 2-phenylethylamine with formaldehyde and pyridine-3-carboxaldehyde, followed by methylation with methyl iodide.
Mecanismo De Acción
The mechanism of action of MPPE involves its interaction with the serotonin transporter and the inhibition of serotonin reuptake. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn leads to an increase in serotonin signaling. MPPE also has an effect on the release of dopamine and norepinephrine in the brain, which can have an impact on mood and behavior.
Biochemical and Physiological Effects:
MPPE has been shown to have a number of biochemical and physiological effects on the human body. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, leading to an improvement in mood and a reduction in symptoms of depression. MPPE has also been shown to have an effect on the cardiovascular system, causing an increase in heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPPE has a number of advantages and limitations for use in lab experiments. Its high affinity for the serotonin transporter and its potent serotonin reuptake inhibition make it a useful tool for studying the role of serotonin in the brain. However, its effects on other neurotransmitters, such as dopamine and norepinephrine, may complicate the interpretation of results. Additionally, the potential for cardiovascular effects may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on MPPE. One potential area of study is its potential as a treatment for depression and other mood disorders. Further research is needed to determine the safety and efficacy of MPPE in humans. Another area of study is the role of MPPE in the regulation of other neurotransmitters, such as dopamine and norepinephrine. Additionally, the cardiovascular effects of MPPE may be an area of interest for future research.
Métodos De Síntesis
The synthesis of MPPE involves a multi-step process. The first step is the reaction of 2-phenylethylamine with formaldehyde and pyridine-3-carboxaldehyde to form the intermediate compound 2-(3-pyridinylmethyl)-2-phenylethanol. This intermediate is then methylated with methyl iodide to form the final product, N-methyl-2-phenyl-N-(3-pyridinylmethyl)ethanamine.
Aplicaciones Científicas De Investigación
MPPE has been used in scientific research to study its mechanism of action and biochemical and physiological effects on the human body. It has been found to have a high affinity for the serotonin transporter and acts as a potent serotonin reuptake inhibitor. MPPE has also been shown to have an effect on the release of dopamine and norepinephrine in the brain, making it a potential candidate for the treatment of depression and other mood disorders.
Propiedades
IUPAC Name |
N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-17(13-15-8-5-10-16-12-15)11-9-14-6-3-2-4-7-14/h2-8,10,12H,9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRADBANHRIORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5119137.png)
![N-(2-ethoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5119139.png)
![1-(2-methoxybenzyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5119143.png)


![1-[3-(2-isopropylphenoxy)propyl]piperidine hydrochloride](/img/structure/B5119152.png)
![1-(4-methoxybenzoyl)-4-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5119168.png)
![3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5119182.png)
![N-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5119188.png)
![N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5119202.png)

![N,N-diethyl-2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5119228.png)
![1-[3-(4-methoxyphenyl)propanoyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5119233.png)